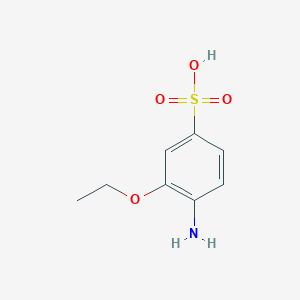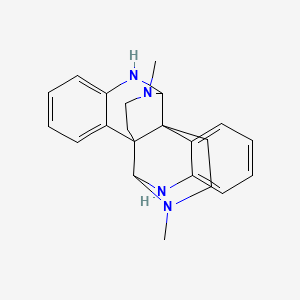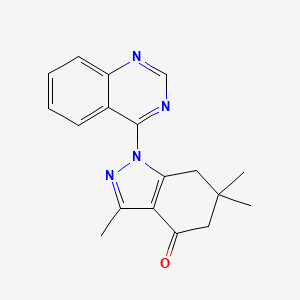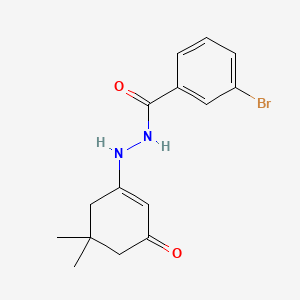
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula C9H17NO4. It is a derivative of alanine, an amino acid, and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
In industrial settings, the compound can be produced on a larger scale using similar methods but with optimizations for cost-effectiveness and yield. This may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction .
化学反应分析
Types of Reactions
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of amino acid derivatives and their biological activities.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism by which Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Uniqueness
Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific structure, which combines the properties of an amino acid derivative with the protective Boc group. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis .
属性
IUPAC Name |
methyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRJOCEIWGCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)

![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)








